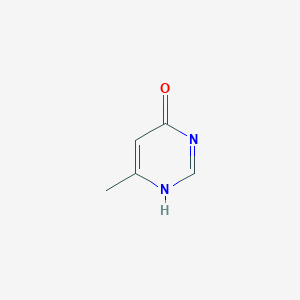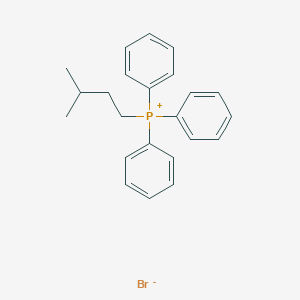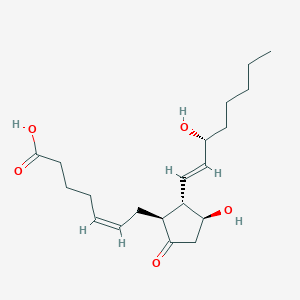
ent-PGE2
Descripción general
Descripción
“ent-Prostaglandin E2 (ent-PGE2)” is an enantiomer of PGE2 . Unlike PGE2, ent-PGE2 is a poor substrate for 15-hydroxyprostaglandin dehydrogenase . It is a membrane-derived lipid signaling molecule that plays a crucial role in neuronal development .
Synthesis Analysis
PGE2 synthesis within the body begins with the activation of arachidonic acid (AA) by the enzyme phospholipase A2. Once activated, AA is oxygenated by cyclooxygenase (COX) enzymes to form prostaglandin endoperoxides. Specifically, prostaglandin G2 (PGG 2) is modified by the peroxidase moiety of the COX enzyme to produce prostaglandin H2 (PGH 2) which is then converted to PGE2 .
Molecular Structure Analysis
The molecular weight of ent-PGE2 is 352.47 and its formula is C20H32O5 .
Chemical Reactions Analysis
PGE2 seems to act on monocyte-derived macrophages (MDMs) in an autocrine fashion to alter metabolism. Treatment with PGE2 reduced both oxidative phosphorylation and glycolysis in MDMs .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Role in Female Reproduction
Prostaglandin E2 (PGE2) is considered especially important for various stages of female reproduction, including decidualization, ovulation, implantation, and pregnancy . It plays a central role in female fertilization . The effects of PGE2 are mediated through four major receptor subtypes, EP1, EP2, EP3, EP4, as well as peroxisome proliferator-activated receptors (PPARs), each coupling to distinct signaling pathways .
Blood Pressure Regulation
PGE2 can influence blood pressure both positively and negatively. Specifically, when administered centrally, PGE2 induces hypertension, whereas systemic administration of PGE2 produces a hypotensive effect . These physiologically opposing effects are generated by the existence of multiple EP receptors, which are G protein-coupled receptors with distinct signaling properties .
Acute Lung Injury Treatment
PGE2-primed mesenchymal stem cells (MSCs) have demonstrated superior protective effects against lipopolysaccharide (LPS)-induced acute lung injury (ALI) . The treatment effectively ameliorated lung injury and decreased total cell numbers, neutrophils, macrophages, and protein levels in bronchoalveolar lavage fluid (BALF) .
Inflammation Resolution
Exosomal PGE2 from M2 macrophages has been reported to promote the resolution of inflammation by switching lipid mediator biosynthesis and guiding neutrophil phenotype alteration .
Glucose-Stimulated Insulin Secretion
The Kv2.2 channel mediates the inhibition of Prostaglandin E2 on glucose-stimulated insulin secretion in pancreatic β-cells .
Safety And Hazards
Direcciones Futuras
Research has shown that PGE2-MSC therapy significantly reduced the severity of LPS-induced acute lung injury (ALI) in mice by modulating macrophage polarization and cytokine production . Targeting EP receptors (such as EP2 and EP4) could represent a novel strategy for improving the efficacy of adoptive immunotherapy .
Propiedades
IUPAC Name |
(Z)-7-[(1S,2S,3S)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYBRNLFEZDVAW-OBUVHCMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@@H]1[C@H](CC(=O)[C@H]1C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ent-PGE2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of developing a chiral HPLC method for separating ent-Prostaglandin E2 enantiomers?
A1: [] Chiral HPLC separation is crucial for obtaining enantiomerically pure ent-Prostaglandin E2 ((+)-2), which is essential for several reasons. Firstly, it allows for the verification of enantiopurity in synthetically produced Prostaglandin E2. This is important because different enantiomers of a molecule can have different biological activities. Secondly, having pure ent-Prostaglandin E2 as an analytical standard enables researchers to study the oxidation processes of Prostaglandin E2 in vivo and potentially understand its metabolic pathways. []
Q2: How does the luteolytic potential of ent-Prostaglandin E2 compare to other prostaglandin analogues?
A2: While the provided abstracts don't directly compare the luteolytic activity of ent-Prostaglandin E2 to other analogues, they do highlight the effects of similar compounds. Notably, PGF2alpha-1,15-lactone, 11alpha(15S)-17-phenyl-18,19,20-trinor-ent-Prostaglandin E2 methyl ester, and 17-phenyl-18,19,20-trinor-PGF2alpha all demonstrated luteolytic potential in chacma baboons. [] Further research is needed to directly compare the potency and efficacy of ent-Prostaglandin E2 in this context.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



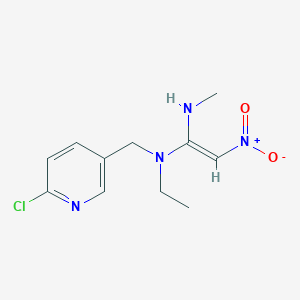



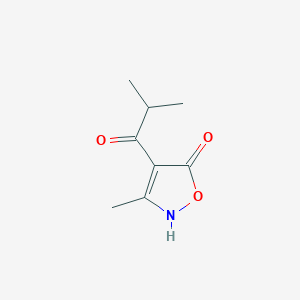

![N-[2-(Chloroacetyl)phenyl]-N-methylformamide](/img/structure/B44533.png)


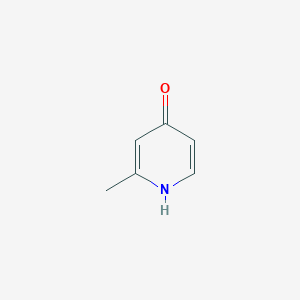
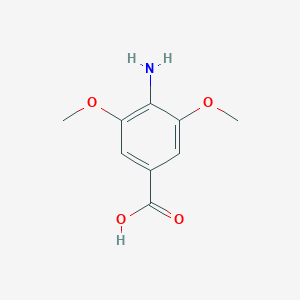
![Benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B44547.png)
